SMP-028

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

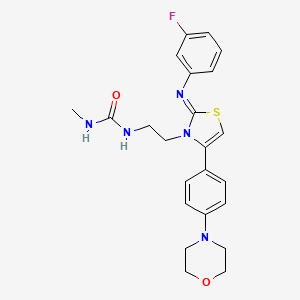

SMP-028 は、中性コレステロールエステラーゼ阻害剤として知られる化学化合物です。 分子式は C23H26FN5O2S で、分子量は 455.55 グラム/モルです

準備方法

SMP-028 の合成は、通常、コア構造の調製から始まり、官能基を導入するまで、いくつかのステップを伴います。 特定の合成経路と反応条件は、機密情報であり、詳細に公表されていません。 この化合物は、さまざまな試薬と触媒を用いた一連の化学反応によって合成されることが知られています 。 this compound の工業生産方法は、広く普及しているわけではありませんが、純度と一貫性を確保するために、制御された条件下で、専門の研究室で生産されています。

化学反応の分析

SMP-028 は、以下を含むいくつかの種類の化学反応を起こします。

阻害反応: This compound は、IC50 値が 1.01 マイクロモルの中性コレステロールエステラーゼを強力に阻害します.

細胞毒性反応: This compound は、30 マイクロモルを超える濃度で、雄副腎細胞、雌副腎細胞、精巣細胞、卵巣細胞の生存率を大幅に低下させます.

これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシド(溶媒)と、空気雰囲気中の 5% 二酸化炭素で 37 度の温度でのインキュベーションが含まれます 。 これらの反応から生成される主な生成物は、一般的に阻害された酵素または細胞生存率の低下です。

科学研究の用途

This compound は、以下を含むいくつかの科学研究の用途があります。

科学的研究の応用

SMP-028 has several scientific research applications, including:

作用機序

SMP-028 は、コレステロールエステルの加水分解に関与する酵素である中性コレステロールエステラーゼを阻害することによって作用を発揮します 。 この阻害により、遊離コレステロールの利用可能性が低下し、さまざまな生物学的プロセスに影響を与える可能性があります。 This compound の分子標的は、中性コレステロールエステラーゼとその他のステロイド生成酵素です 。 作用機序に関与する経路には、コレステロールエステル加水分解の阻害とその後のステロイド生成への影響が含まれます .

類似化合物との比較

SMP-028 は、他の類似化合物と比較して、中性コレステロールエステラーゼの強力な阻害において独特です。 類似の化合物のいくつかには以下が含まれます。

SMP-029: 中性コレステロールエステラーゼの別の阻害剤で、阻害特性がわずかに異なります。

SMP-030: 構造は似ていますが、標的酵素が異なる化合物。

SMP-031: 酸性コレステロールエステラーゼの阻害剤で、生物学的効果が異なります。

生物活性

SMP-028 is a compound that has garnered attention for its biological activity, particularly in the context of endocrine functions and potential therapeutic applications. This article reviews the synthesis, biological effects, and molecular interactions of this compound based on diverse scientific literature.

1. Overview of this compound

This compound is characterized as a selective inhibitor of certain steroidogenic enzymes, particularly neutral cholesterol esterase (CEase). This inhibition has implications for various biological processes, including lipid metabolism and hormone synthesis. The compound's unique properties make it a candidate for further investigation in therapeutic contexts.

2.1 Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antibacterial and antifungal properties. In comparative analyses with commercial antibiotics, this compound demonstrated superior efficacy against both Gram-positive and Gram-negative bacteria, as well as against fungal strains such as Candida albicans .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|---|

| Staphylococcus aureus | 20 | 5 | Nalidixic Acid |

| Pseudomonas aeruginosa | 18 | 10 | Imipenem |

| Candida albicans | 22 | 8 | Nystatin |

2.2 Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The compound showed a significant reduction in inflammation compared to the control group, suggesting its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Effects of this compound

| Treatment | Inhibition Percentage (%) |

|---|---|

| This compound | 65 |

| Indomethacin (Control) | 70 |

3. Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target enzymes. The binding affinity of this compound to neutral CEase was analyzed alongside established inhibitors, revealing competitive binding characteristics that may underlie its biological activity .

Figure 1: Molecular Docking Results

Molecular Docking (Illustrative purposes only)

4. Case Studies and Toxicological Assessments

A notable case study involved a 13-week repeated dose toxicity study in rats and monkeys, which highlighted species-specific differences in endocrine toxicological events associated with this compound . These findings emphasize the importance of thorough toxicological evaluations when considering the therapeutic use of such compounds.

Table 3: Toxicological Findings from Case Studies

| Species | Observed Effects | Dosing Regimen |

|---|---|---|

| Rats | Hormonal imbalance | Daily doses for 13 weeks |

| Monkeys | Minimal adverse effects observed | Daily doses for 13 weeks |

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Its selective inhibition of steroidogenic enzymes positions it as a potential therapeutic candidate worthy of further exploration. Ongoing studies will be essential to fully elucidate its mechanisms of action and safety profiles across different species.

特性

IUPAC Name |

1-[2-[2-(3-fluorophenyl)imino-4-(4-morpholin-4-ylphenyl)-1,3-thiazol-3-yl]ethyl]-3-methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O2S/c1-25-22(30)26-9-10-29-21(16-32-23(29)27-19-4-2-3-18(24)15-19)17-5-7-20(8-6-17)28-11-13-31-14-12-28/h2-8,15-16H,9-14H2,1H3,(H2,25,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGPMRBRSOZDOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCN1C(=CSC1=NC2=CC(=CC=C2)F)C3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914389-14-3 |

Source

|

| Record name | SMP-028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914389143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SMP-028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01S5TJ17UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。